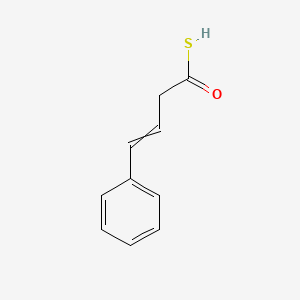

4-phenylbut-3-enethioic S-acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Phenylbut-3-enethioic S-acid is a thioic acid derivative characterized by a phenyl-substituted butene backbone and a thioic acid (-COSH) functional group at the terminal position. The compound’s structure includes a conjugated double bond at the 3-position of the butene chain, which may influence its reactivity and stability. Thioic acids, unlike carboxylic acids, replace the oxygen atom in the hydroxyl group with sulfur, conferring distinct physicochemical properties such as increased acidity and nucleophilicity .

The stereochemistry of such compounds is often resolved using Mosher’s method, where esterification with chiral acid chlorides (e.g., S- or R-MTPA-Cl) enables determination of absolute configuration via $ ^1H $-NMR analysis of Δδ values .

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Analog: 4-Amino-3-phenylbutyric Acid Hydrochloride

Structure: Replaces the thioic acid group with an amino (-NH$_2$) moiety and a carboxylic acid (-COOH) group. Properties:

- Pharmacological Activity: This compound (marketed as phenibut) acts as a GABA analogue, exhibiting nootropic and anxiolytic effects .

- Acidity: The carboxylic acid group (pKa ~2.5) is less acidic than thioic acids (pKa ~1–2), but the amino group (pKa ~9.5) introduces zwitterionic behavior in physiological conditions.

- Solubility : High water solubility due to ionic character, unlike the more lipophilic thioic acid derivative.

Structural Analog: 2,2-Dimethyl-4-phenylbut-3-enoic Acid

Structure : Features a carboxylic acid (-COOH) group and two methyl substituents at the 2-position.

Properties :

- Steric Effects : The dimethyl group increases steric hindrance, reducing reactivity in nucleophilic reactions compared to the unsubstituted thioic acid.

- Acidity : Carboxylic acid group (pKa ~4–5) is weaker than thioic acids, impacting salt formation and solubility.

- Thermal Stability : The conjugated double bond may enhance stability, similar to 4-phenylbut-3-enethioic S-acid .

Applications : Used in organic synthesis as a building block, whereas thioic acids are more specialized in metal coordination or catalysis.

Thiocarbamate Compounds

Structure : Contain a carbamothioic S-acid (-NHCOS-) group.

Properties :

- Fragmentation Patterns : Under electron impact mass spectrometry, thiocarbamates fragment into carbamothioic S-acid intermediates (e.g., m/z = 149 for O-alkyl derivatives) . This contrasts with this compound, which may produce phenyl-containing fragments (e.g., m/z = 77 for C$6$H$5^+$).

- Reactivity : Thiocarbamates are prone to hydrolysis, whereas thioic acids may exhibit greater stability due to aromatic conjugation.

Comparative Data Table

Research Findings and Analytical Insights

- Mass Spectrometry : Thiocarbamates and thioic acids both undergo sulfur-related fragmentation, but the latter’s phenyl group generates distinct aromatic ions (e.g., C$6$H$5^+$) .

- Biological Activity: Unlike 4-amino-3-phenylbutyric acid, this compound lacks documented neuroactive properties, highlighting the critical role of functional groups in pharmacology .

属性

CAS 编号 |

1914-61-0 |

|---|---|

分子式 |

C10H10OS |

分子量 |

178.249 |

IUPAC 名称 |

4-phenylbut-3-enethioic S-acid |

InChI |

InChI=1S/C10H10OS/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12) |

InChI 键 |

SEUYMUDVXBSSGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=CCC(=O)S |

同义词 |

(Z)-STYRYLTHIOACETIC ACID |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。